molecular formula C15H21N3O3 B249666 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid

3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid

Cat. No. B249666
M. Wt: 291.35 g/mol
InChI Key: IBECMQHYHOGLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, also known as MPPA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPPA is a derivative of the amino acid tryptophan and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid is not fully understood, but it is believed to act on a variety of molecular targets in the body. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to modulate the activity of enzymes such as caspases and proteases, which are involved in cell death and survival. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has also been shown to interact with neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to protect against oxidative stress and inflammation, which are involved in a variety of diseases. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has also been shown to modulate cell death and survival pathways, which may contribute to its neuroprotective and anticancer effects.

Advantages and Limitations for Lab Experiments

3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, including:
1. Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Development of new drugs based on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid for the treatment of cancer and other diseases.
3. Investigation of the molecular targets and mechanisms of action of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid to better understand its biochemical and physiological effects.
4. Development of new synthesis methods for 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid to improve its yield and purity.
5. Investigation of the potential side effects and toxicity of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid is a chemical compound that has been used in scientific research for its potential therapeutic applications. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, including further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases, development of new drugs based on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, investigation of its mechanisms of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.

Synthesis Methods

3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.

Scientific Research Applications

3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been shown to have anticancer properties and may be useful in the development of cancer treatments. In drug development, 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been used as a starting point for the development of new drugs.

properties

Product Name

3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid

InChI

InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21)

InChI Key

IBECMQHYHOGLLH-UHFFFAOYSA-N

SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O

Origin of Product

United States

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